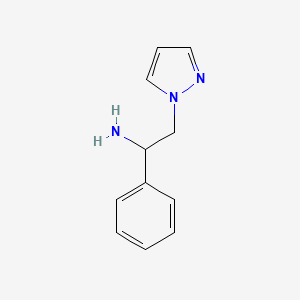
1-フェニル-2-(1H-ピラゾール-1-イル)エタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine is an organic compound characterized by the presence of a phenyl group attached to a pyrazole ring via an ethanamine linker.
科学的研究の応用
1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
生化学分析
Biochemical Properties
1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitric oxide synthase and muscarinic receptors . These interactions are crucial for its role in modulating cardiovascular functions and other physiological processes.
Cellular Effects
1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce vascular tension and elicit concentration-dependent relaxation in isolated endothelium-intact aortic rings . This indicates its potential impact on cardiovascular health.
Molecular Mechanism
The molecular mechanism of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . These interactions suggest its potential use in treating cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can produce temporal reductions in mean arterial pressure, heart rate, and renal sympathetic nerve activity . These findings highlight the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, it has been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . This indicates its potential therapeutic window and the importance of dosage optimization.
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 78°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency .
化学反応の分析
Types of Reactions: 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
作用機序
The mechanism of action of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. Pathways involved could include signal transduction cascades or metabolic pathways .
類似化合物との比較
- 1-Phenyl-1H-pyrazol-4-yl)methanamine
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
- 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Comparison: 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine is unique due to its specific ethanamine linker, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethanamine group can influence the compound’s solubility, reactivity, and interaction with biological targets .
特性
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAQXOGGRSONDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390035 |
Source


|
| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248250-51-3 |
Source


|
| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)



![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)
![3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)


![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)
